3,6-二-O-(3,4,6-三-O-乙酰基-β-D-甘露吡喃糖基乙撑亚基)-1,2-O-乙撑亚基-β-D-甘露吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

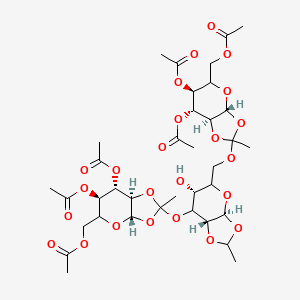

3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose, also known as 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose, is a useful research compound. Its molecular formula is C₃₆H₅₀O₂₄ and its molecular weight is 866.77. The purity is usually 95%.

BenchChem offers high-quality 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和碳水化合物分析

Manna 等人 (1993) 的研究讨论了碳水化合物分析过程中 2,3,4-三-O-乙酰基-1,6-无水-β-D-甘露吡喃糖的伪影产生,导致了相关化合物的新的合成方法。这项研究突出了合成途径在碳水化合物化学中的重要性,尤其是在像 3,6-二-O-(3,4,6-三-O-乙酰基-β-D-甘露吡喃糖基乙撑亚基)-1,2-O-乙撑亚基-β-D-甘露吡喃糖这样的复杂糖的分析和合成中。通过衍生物的 X 射线分析发现新的二聚体及其结构确认,代表了碳水化合物合成技术的一项重大进步 Manna, Mcanalley, & Ammon, 1993.

糖基化策略

Kaur 和 Hindsgaul (1991) 描述了一种辛基 3,6-二-O-(α-D-甘露吡喃糖基)-β-D-甘露吡喃糖苷的简单合成方法,展示了合成方案的一个关键特征:β-甘露糖苷键的形成。这一过程强调了糖基化策略在合成复杂碳水化合物中的重要性,这些碳水化合物可以用作生化研究中的模型或工具,包括酶活性的测定 Kaur & Hindsgaul, 1991.

支链多糖的抗肿瘤活性

Matsuzaki 等人 (1986) 通过将 3,4,6-三-O-乙酰基-(1,2-O-乙基邻乙酰基)-β-D-甘露吡喃糖与纤维素醋酸盐或柯兰胶醋酸盐反应,然后脱酯,合成了具有 D-甘露吡喃糖、D-阿拉伯呋喃糖或寡-D-阿拉伯呋喃糖侧链的支链多糖。这项研究探讨了这些多糖的结构和抗肿瘤活性,提供了对复杂碳水化合物及其衍生物的潜在治疗应用的见解 Matsuzaki, Sato, Enomoto, Yamamoto, Oshima, Hatanaka, Uryu, Kaku, Sone, & Misaki, 1986.

甘露树形聚合物的合成

Backinowsky 等人 (2002) 在高度支化的甘露寡糖的合成中应用了糖三苯甲醚与糖 1,2-O-(1-氰基)亚乙基衍生物的糖基化。这项研究证明了复杂碳水化合物在树状结构构建中的效用,这可能对药物递送和分子识别研究有用 Backinowsky, Abronina, Shashkov, Grachev, Kochetkov, Nepogodiev, & Stoddart, 2002.

作用机制

D-Mannose functionalizes by the inhibition of bacterial adherence to uroepithelial cells . More than 90 percent of recurrent urinary tract infections (UTIs) are caused by Escherichia coli (E. coli), which is normally found in the intestinal tract . The cell walls of each E. coli are covered with tiny fingerlike projections called fimbria. Mannose can bind to the lectin on the bacteria’s fimbria so that the bacteria can be effectively rinsed out by urination .

安全和危害

未来方向

D-Mannose is by far the most effective supplement for both treatment and prevention of UTIs . It is also used for the treating carbohydrate-deficient glycoprotein syndrome, an inherited metabolic disorder . Future research may focus on these areas and potentially uncover new applications for this compound.

属性

IUPAC Name |

[(3aR,6S,7R,7aS)-2-[[(3aS,6R,7aR)-7-[[(3aS,6R,7S,7aR)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50O24/c1-13(37)44-10-21-24(47-15(3)39)27(49-17(5)41)30-33(54-21)59-35(8,57-30)46-12-20-23(43)26(29-32(53-20)52-19(7)51-29)56-36(9)58-31-28(50-18(6)42)25(48-16(4)40)22(11-45-14(2)38)55-34(31)60-36/h19-34,43H,10-12H2,1-9H3/t19?,20?,21?,22?,23-,24+,25-,26?,27-,28+,29-,30+,31-,32-,33-,34+,35?,36?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEJEOVUOUKNBF-QVZFRTLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)COC3(OC4C(C(C(OC4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)OC5(OC6C(C(C(OC6O5)COC(=O)C)OC(=O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1O[C@H]2[C@H](O1)OC([C@H](C2OC3(O[C@@H]4[C@H]([C@@H](C(O[C@H]4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)COC5(O[C@H]6[C@@H]([C@H](C(O[C@@H]6O5)COC(=O)C)OC(=O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675874 |

Source

|

| Record name | PUBCHEM_46781412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

866.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230963-26-5 |

Source

|

| Record name | PUBCHEM_46781412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

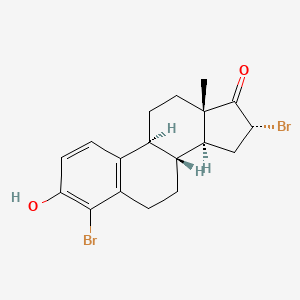

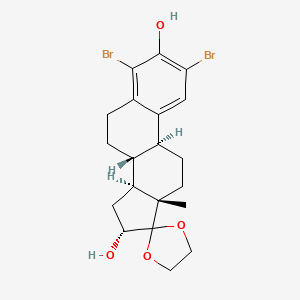

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)